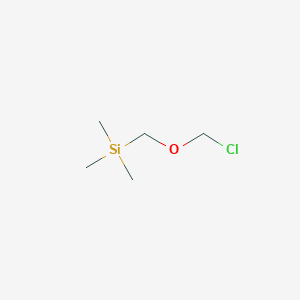
3,5-Dibromo-2,4,6-trifluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2,4,6-trifluorobenzaldehyde is a chemical compound with the CAS Number: 2445794-55-6 . It has a molecular weight of 317.89 and is a solid substance .
Molecular Structure Analysis
The InChI Code for 3,5-Dibromo-2,4,6-trifluorobenzaldehyde is1S/C7HBr2F3O/c8-3-5(10)2(1-13)6(11)4(9)7(3)12/h1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3,5-Dibromo-2,4,6-trifluorobenzaldehyde is a solid substance . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
3,5-Dibromo-2,4,6-trifluorobenzaldehyde serves as a key intermediate in the synthesis of complex organic molecules. For example, it has been used in the Friedländer synthesis to incorporate 6-bromoquinoline into novel chelating ligands, demonstrating its utility in constructing bidentate and tridentate ligands with potential applications in coordination chemistry and material science (Hu, Zhang, & Thummel, 2003). This research underscores its role in facilitating complex reactions and contributing to the development of new materials with unique optical properties.
Environmental Chemistry
Research into the transformation of halogenated aromatic aldehydes by metabolically stable anaerobic enrichment cultures has highlighted the environmental relevance of compounds like 3,5-Dibromo-2,4,6-trifluorobenzaldehyde. These studies show the potential for biological systems to transform halogenated aromatic compounds, leading to the synthesis of carboxylic acids and other metabolites through reduction processes, which could have implications for bioremediation efforts (Neilson, Allard, Hynning, & Remberger, 1988).
Material Science
In material science, research on the solubility of halogenated benzaldehydes in various solvents has provided insights into solvent effects and preferential solvation. Studies on compounds similar to 3,5-Dibromo-2,4,6-trifluorobenzaldehyde, such as 3,5-dibromo-4-hydroxybenzaldehyde, in aqueous solutions of ethanol, n-propanol, acetonitrile, and N,N-dimethylformamide have shed light on the factors affecting solubility, which is crucial for designing solvent systems in pharmaceuticals and materials processing (Zhu, Xu, Yin, Zhao, & Farajtabar, 2020).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular level .
Eigenschaften
IUPAC Name |
3,5-dibromo-2,4,6-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F3O/c8-3-5(10)2(1-13)6(11)4(9)7(3)12/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDDGKZLEFEVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)Br)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2890637.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)
![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2890651.png)

![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)
